methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a 1,2,3-triazole moiety fused with a pyrrolidine ring, a sulfonyl linker, and a carbamate functional group.
Properties
IUPAC Name |
methyl N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-29-20(26)21-16-7-9-18(10-8-16)30(27,28)24-12-11-17(13-24)25-14-19(22-23-25)15-5-3-2-4-6-15/h2-10,14,17H,11-13H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDLVVTCGUUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems.
Mode of Action
The compound interacts with AChE, potentially inhibiting its function. The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can affect various biochemical pathways, particularly those involved in neurodegenerative diseases like Alzheimer’s disease.
Pharmacokinetics
The compound’s drug-likeness was investigated by predicting its pharmacokinetic properties
Result of Action
The result of the compound’s action is primarily the inhibition of AChE, leading to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, potentially providing therapeutic benefits in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease.
Biological Activity
Methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including specific mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a triazole ring and a pyrrolidine moiety. The presence of the sulfonyl group further enhances its biological profile. Here are the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.46 g/mol |
| SMILES | CC(=O)N(C(=O)OC)C(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C(C2)C(=N)N=C(N)C(=S)N3C=CC=C(C3))C4=CC=C(C=C4)) |
| InChI Key | QPZLQXJYODRZQW-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. For instance, triazole-based compounds have been evaluated for their efficacy against HIV-1, demonstrating the ability to inhibit viral replication in cellular models .
- Anticancer Properties : The compound's structural components suggest potential anticancer effects. Triazole derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Some studies have indicated that compounds containing triazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .
Case Studies and Research Findings
Several studies have focused on the biological activities of triazole-containing compounds similar to this compound:
1. Antiviral Activity
A study conducted on a series of 4-phenyltriazole derivatives demonstrated their effectiveness as HIV capsid inhibitors. The most potent compound showed a significant reduction in viral load in TZM-bl cells with an IC50 value indicating strong antiviral activity .
2. Anticancer Activity
In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. A specific derivative was reported to have an IC50 value lower than that of standard anticancer drugs like doxorubicin when tested against A431 and Jurkat cells, indicating its potential as an effective anticancer agent .
3. Antimicrobial Studies
Research has highlighted the antimicrobial effects of triazole compounds against a range of pathogens. For instance, a study found that specific triazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on core motifs, functional groups, and synthesis methodologies.
Structural Analogues from Literature
Compound 4i and 4j ()
These derivatives feature tetrazole and pyrimidinone cores instead of the triazole-pyrrolidine system in the target compound. Key structural differences include:
- Compound 4i: Incorporates a coumarin-pyrimidinone scaffold with a tetrazole linkage.
- Compound 4j: Contains a thioxo-pyrimidinone group and a tetrazole ring.
Functional Group Comparison :
| Feature | Target Compound | Compound 4i/4j |
|---|---|---|
| Heterocyclic Core | 1,2,3-Triazole + pyrrolidine | Tetrazole + pyrimidinone |
| Linker | Sulfonyl | Sulfonyl/coumarin |
| Terminal Group | Carbamate | Pyrazol-3-one/thioxo group |
Synthesis : Compounds 4i/4j were synthesized via cyclocondensation reactions, whereas the target compound’s synthetic route is unspecified in the evidence. The presence of a sulfonyl group in both suggests shared strategies for introducing sulfur-based linkers .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
This pyrazole derivative shares a sulfanyl (S–) linker but lacks the triazole and carbamate groups. Key distinctions:
- Substituents : The trifluoromethyl and aldehyde groups in contrast with the carbamate and phenyl-triazole groups in the target, highlighting divergent design priorities (e.g., electrophilicity vs. hydrogen-bonding capacity) .
Crystallographic and Computational Tools
For example:
- SHELXL enables precise refinement of bond lengths and angles, crucial for comparing sulfonyl and carbamate geometries in related compounds .
- ORTEP visualizes anisotropic displacement parameters, aiding in steric analysis of bulky groups like phenyl-triazole .
Pharmacological and Physicochemical Properties (Inferred)
Based on structural analogs:
- Bioavailability : The carbamate group in the target compound may enhance metabolic stability compared to ester or aldehyde termini in .
- Target Binding : Triazole-pyrrolidine systems (target) could mimic peptide bonds or interact with metal ions, similar to tetrazole-containing protease inhibitors () .
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
